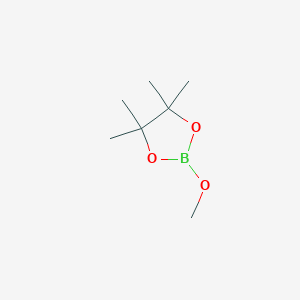
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several key steps, including the rhodium-catalyzed hydroboration of allyl phenyl sulfone for derivatives of dioxaborolane. These syntheses are characterized by their efficiency and the high purity of the obtained products, demonstrating the compound's versatility in organic synthesis (Coombs et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives has been elucidated through various studies, including X-ray diffraction. These analyses reveal the orthorhombic space group of such compounds and provide insights into the boron coordination. The detailed structure includes a tetracoordinated boron atom, showcasing the compound's potential for forming stable complexes (Seeger & Heller, 1985).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of derivatives of 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied, revealing significant details about its molecular configuration and interactions. For instance, a derivative was synthesized through the reaction with o-aminophenol, showing an orthorhombic structure and providing insights into the coordination of the boron atom within the molecule, indicating the presence of an inner trioxoammoniumborate (Seeger & Heller, 1985).
Synthesis of Derivatives
Various derivatives of 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized for different applications. For example, ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives were created, and their inhibitory activity against serine proteases was assessed, showing no significant coordination between sulfur and boron, and only weak nitrogen-boron coordination (Spencer et al., 2002).
Chemical Reactions and Mechanisms
The compound has been used in various chemical reactions, illustrating its reactivity and potential as a building block in organic synthesis. For instance, it was involved in a double nucleophilic addition reaction with ketene silyl acetals and allylborolanes, facilitated by silica gel and water, leading to the formation of delta-hydroxyesters (Shimizu et al., 2010).
Advanced Material Synthesis
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been used in the synthesis of advanced materials, such as in the preparation of enol borates from ketone-derived compounds. These enol borates were utilized in reactions with aldehydes to produce syn-aldols, showcasing the compound's utility in creating complex molecular structures (Hoffmann et al., 1987).
Safety And Hazards
This compound is moisture sensitive and should be stored away from oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition. It should be kept away from ignition sources. It is classified as a flammable liquid and vapor (H226) and can cause eye irritation (H319) .
Eigenschaften
IUPAC Name |
2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO3/c1-6(2)7(3,4)11-8(9-5)10-6/h1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZJAWSMSXCSIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450364 |
Source


|
| Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1195-66-0 |
Source


|
| Record name | 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

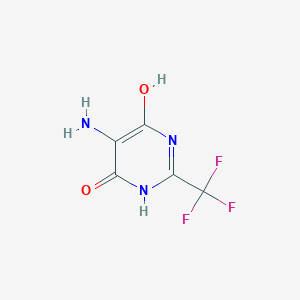
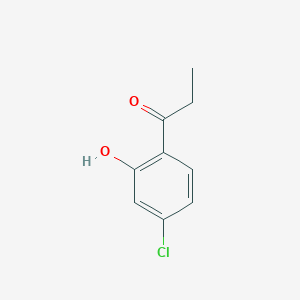
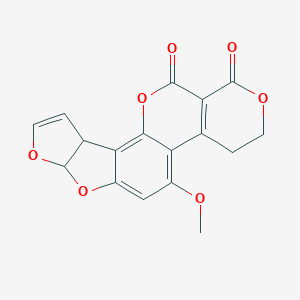
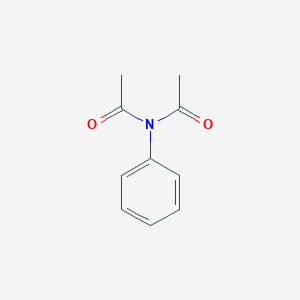
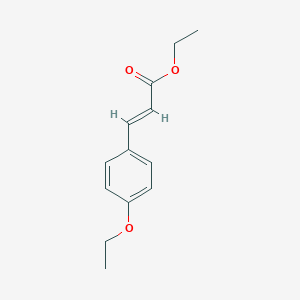

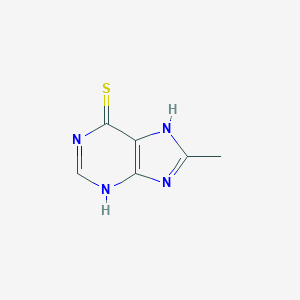
![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)
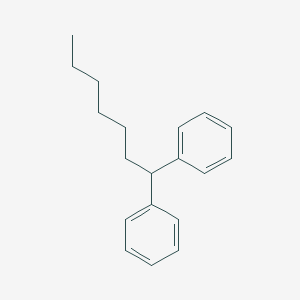

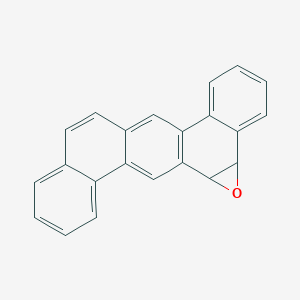
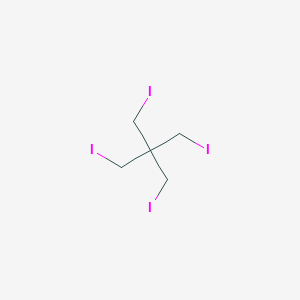
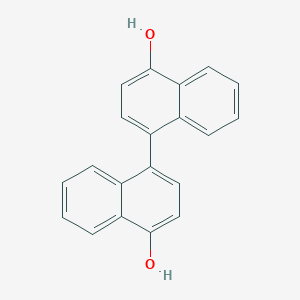
![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)